Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate typically involves the bromination and fluorination of a benzoic acid derivative. The starting material, such as methyl 4-(trifluoromethyl)benzoate, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of partially or fully reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
- Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate
Uniqueness: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBUWZHSQLZMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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